Cas no 36155-88-1 (3-Bromo-4-chlorothiophene)

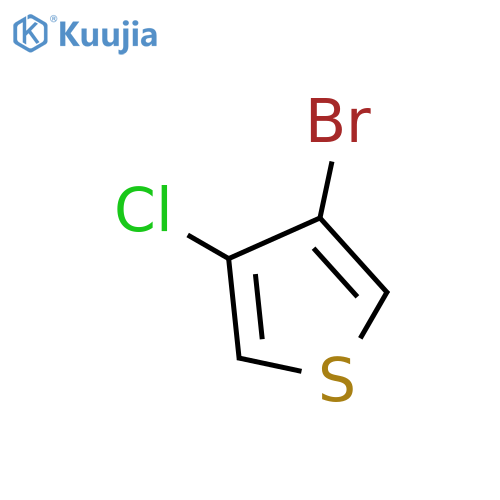

3-Bromo-4-chlorothiophene structure

商品名:3-Bromo-4-chlorothiophene

CAS番号:36155-88-1

MF:C4H2BrClS

メガワット:197.480678081512

MDL:MFCD26520785

CID:1094713

PubChem ID:12356512

3-Bromo-4-chlorothiophene 化学的及び物理的性質

名前と識別子

-

- 3-Bromo-4-chlorothiophene

- VNCFHBFARUKCOA-UHFFFAOYSA-N

- EN300-128655

- 4-bromo-3-chlorothiophene

- DTXSID001312620

- 36155-88-1

- Thiophene, 3-bromo-4-chloro-

- SCHEMBL7664539

-

- MDL: MFCD26520785

- インチ: InChI=1S/C4H2BrClS/c5-3-1-7-2-4(3)6/h1-2H

- InChIKey: VNCFHBFARUKCOA-UHFFFAOYSA-N

- ほほえんだ: C1=C(C(=CS1)Cl)Br

計算された属性

- せいみつぶんしりょう: 195.87491g/mol

- どういたいしつりょう: 195.87491g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 7

- 回転可能化学結合数: 0

- 複雑さ: 68.7

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 28.2Ų

3-Bromo-4-chlorothiophene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-128655-0.25g |

3-bromo-4-chlorothiophene |

36155-88-1 | 95% | 0.25g |

$524.0 | 2023-02-15 | |

| Enamine | EN300-128655-0.5g |

3-bromo-4-chlorothiophene |

36155-88-1 | 95% | 0.5g |

$824.0 | 2023-02-15 | |

| Enamine | EN300-128655-2.5g |

3-bromo-4-chlorothiophene |

36155-88-1 | 95% | 2.5g |

$2071.0 | 2023-02-15 | |

| Enamine | EN300-128655-5.0g |

3-bromo-4-chlorothiophene |

36155-88-1 | 95% | 5.0g |

$3065.0 | 2023-02-15 | |

| Enamine | EN300-128655-10.0g |

3-bromo-4-chlorothiophene |

36155-88-1 | 95% | 10.0g |

$4545.0 | 2023-02-15 | |

| Chemenu | CM199331-5g |

3-bromo-4-chlorothiophene |

36155-88-1 | 95% | 5g |

$2338 | 2023-01-19 | |

| Matrix Scientific | 176361-5g |

3-Bromo-4-chlorothiophene |

36155-88-1 | 5g |

$1206.00 | 2023-09-05 | ||

| Chemenu | CM199331-5g |

3-bromo-4-chlorothiophene |

36155-88-1 | 95% | 5g |

$2338 | 2021-08-05 | |

| TRC | B613490-10mg |

3-Bromo-4-chlorothiophene |

36155-88-1 | 10mg |

$ 70.00 | 2022-06-07 | ||

| Matrix Scientific | 176361-10g |

3-Bromo-4-chlorothiophene |

36155-88-1 | 10g |

$1602.00 | 2023-09-05 |

3-Bromo-4-chlorothiophene 関連文献

-

Somayeh Khajehpour Tadavani,Anand Yethiraj Soft Matter, 2017,13, 7412-7424

-

Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586

-

Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352

36155-88-1 (3-Bromo-4-chlorothiophene) 関連製品

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量